3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is a heterocyclic compound with a unique structure that includes both furan and oxazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole typically involves the bromination of a precursor molecule containing the furo[3,4-d][1,2]oxazole core. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
it is likely that similar bromination techniques used in laboratory synthesis could be scaled up for industrial purposes, with considerations for safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- 3-iodo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
- 3-fluoro-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole
Uniqueness
3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, iodo, and fluoro analogs, which may have different chemical and physical properties .
Eigenschaften
Molekularformel |
C5H6BrNO2 |
---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
3-bromo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H6BrNO2/c6-5-3-1-8-2-4(3)9-7-5/h3-4H,1-2H2 |
InChI-Schlüssel |
DXNUXSIPLOXHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CO1)ON=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.